molecular formula C13H16N2O2 B1404948 6-Cbz-3,6-diaza-bicyclo[3.2.0]heptane CAS No. 1286754-54-8

6-Cbz-3,6-diaza-bicyclo[3.2.0]heptane

Cat. No. B1404948
M. Wt: 232.28 g/mol
InChI Key: NNPUGWBVOYEPHV-UHFFFAOYSA-N
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Description

6-Cbz-3,6-diaza-bicyclo[3.2.0]heptane, also known as 2,6-Diaza-bicyclo[3.2.0]heptane-6-carboxylic acid benzyl ester, is a chemical compound with the molecular formula C13H16N2O2 . Its molecular weight is 232.28 g/mol .


Synthesis Analysis

The synthesis of 3-azabicyclo[3.1.1]heptanes, which are similar to 6-Cbz-3,6-diaza-bicyclo[3.2.0]heptane, has been reported in the literature . A general approach to 3-azabicyclo[3.1.1]heptanes by reduction of spirocyclic oxetanyl nitriles was developed . This transformation was studied for its mechanism, scope, and scalability .


Molecular Structure Analysis

The InChI code for 6-Cbz-3,6-diaza-bicyclo[3.2.0]heptane is 1S/C13H16N2O2/c16-13(15-8-11-12(15)6-7-14-11)17-9-10-4-2-1-3-5-10/h1-5,11-12,14H,6-9H2 . This code provides a unique identifier for the molecular structure of this compound.


Physical And Chemical Properties Analysis

6-Cbz-3,6-diaza-bicyclo[3.2.0]heptane has a molecular weight of 232.28 . The compound is solid at room temperature .

Scientific Research Applications

  • Summary of the Application: “6-Cbz-3,6-diaza-bicyclo[3.2.0]heptane” is used in the synthesis of a novel potent selective neuronal nicotinic receptor (NNR) agonist, A-366833 . This compound is being studied for its potential as a therapeutic compound to treat both acute and chronic pain .
  • Methods of Application or Experimental Procedures: The enantiomerically pure pharmacophore benzyl (1S,5S)-3,6-diaza-bicyclo[3.2.0]heptane-3-carbamate was constructed from benzyl N-allyl-N-(2-hydroxyimino-ethyl)-carbamate through a process that included an intramolecular [1,3]-dipolar cycloaddition, reductive ring-opening reaction, chiral resolution, and intramolecular cyclization . Subsequent N-arylation of the pharmacophore with 3-bromo-5-cyanopyridine and N-Cbz deprotection with trifluoroacetic acid furnished A-366833 .
  • Results or Outcomes: A-366833 was found to be a selective α4β2 agonist with broad-spectrum analgesic activity and an improved safety profile relative to ABT-594 .

properties

IUPAC Name

benzyl 3,6-diazabicyclo[3.2.0]heptane-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c16-13(15-8-11-6-14-7-12(11)15)17-9-10-4-2-1-3-5-10/h1-5,11-12,14H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNPUGWBVOYEPHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(C2CN1)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Cbz-3,6-diaza-bicyclo[3.2.0]heptane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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